molecular formula C7H12Cl2N2O B1375561 2-Amino-5-aminomethyl-phenol dihydrochloride CAS No. 943751-53-9

2-Amino-5-aminomethyl-phenol dihydrochloride

Cat. No.: B1375561
CAS No.: 943751-53-9
M. Wt: 211.09 g/mol
InChI Key: BIKWIPZKVSJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-aminomethyl-phenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride typically involves the reaction of 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-aminomethyl-phenol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenol derivatives .

Scientific Research Applications

2-Amino-5-aminomethyl-phenol dihydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-aminomethyl-phenol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-aminomethyl-phenol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .

Biological Activity

Overview

2-Amino-5-aminomethyl-phenol dihydrochloride, with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol, is a compound that exhibits significant biological activity due to its unique chemical structure. This compound is of interest in various fields, including medicinal chemistry, biochemistry, and molecular biology, due to its potential therapeutic properties and its role as a reagent in biochemical assays.

The compound is synthesized by reacting 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The process involves dissolving the phenolic compound in a solvent, adding hydrochloric acid, and stirring under controlled conditions until the dihydrochloride salt is formed.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of various enzymes and receptors, thereby influencing critical biochemical pathways. The exact mechanisms depend on the context of its application but generally involve modulation of enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant effects against a range of pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, which could make this compound a candidate for therapeutic development in inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of various phenolic compounds against bacterial strains, revealing that derivatives similar to this compound demonstrated notable antibacterial activity.
  • Inhibition of Enzymatic Activity : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes in metabolic disorders .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways
Enzyme inhibitionInhibits specific metabolic enzymes

Properties

IUPAC Name

2-amino-5-(aminomethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWIPZKVSJKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-hydroxy-4-nitrobenzaldehyde O-methyloxime (5.9 g, 30 mmol) in ethanol (100 mL) and tetrahydrofuran (100 mL) is degassed with solid carbon dioxide, then charged with 10% palladium on carbon (500 mg) and concentrated hydrochloric acid (5.5 mL). The mixture is shaken under 50 psi hydrogen gas until consumption of hydrogen had ceased. The mixture is then filtered through a pad of diatomaceous earth, and the filtrate is concentrated under reduced pressure to give 2-amino-5-(aminomethyl)phenol dihydrochloride (6.1 g, 97%).
Name
3-hydroxy-4-nitrobenzaldehyde O-methyloxime
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.